molecular formula C5H9N3O B1622901 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol CAS No. 84497-70-1

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Cat. No.: B1622901
CAS No.: 84497-70-1
M. Wt: 127.14 g/mol
InChI Key: IFIXOVUEWNCJED-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity and antifungal activity . These compounds are believed to interact with key enzymes in cancer and fungal cells, disrupting their normal function.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 3-(1,2,4-Triazol-1-yl)propan-1-ol may interact with its targets in a similar manner, leading to changes in the target cells.

Biochemical Pathways

Similar compounds have been shown to affect the proliferation of cancer cells and the growth of fungal cells , suggesting that they may interfere with cell division and growth pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetic properties

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity against cancer cells and antifungal activity . This suggests that 3-(1,2,4-Triazol-1-yl)propan-1-ol may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method is the reaction of 1,2,4-triazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or water at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol is unique due to its specific combination of a triazole ring and a hydroxyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c9-3-1-2-8-5-6-4-7-8/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIXOVUEWNCJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405681
Record name 3-(1,2,4-triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84497-70-1
Record name 1H-1,2,4-Triazole-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84497-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,2,4-triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)propan-1-ol
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Synthesis routes and methods I

Procedure details

Under argon, 1,2,4-triazole (13.8 g, 200 mmol) was added to a solution of sodium ethoxide (freshly prepared from sodium (4.6 g) and ethanol (250 ml)). After complete dissolution, 3-bromopropan-1-ol (18 ml, 200 mmol) was added dropwise. The mixture was refluxed for 18 hours and the solid was filtered and washed with ethanol. The filtrate was evaporated and the residue was purified by column chromatography eluting with methylene chloride/methanol (9/1) to give 3-(1,2,4-triazol-1-yl)propan-1-ol (22.8 g, 90%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of Ethyl-3-(1H-1,2,4-triazol-1-yl)propanoate (2.95 g, 17.5 mmol) in ether (90 ml), LiAlH4 (0.66 g, 17.5 mmol) was added. After heating to reflux for 60 h, 10 ml of 50%-methanol-water was added. The reaction mixture was filtered and the filter washed with 100 ml of methanol and twice with 100 ml of hot water. After evaporation the title product was obtained after purification using preparative HPLC.
Name
Ethyl-3-(1H-1,2,4-triazol-1-yl)propanoate
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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